molecular formula C18H18FNO3 B3961446 (2E)-1-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzyl)amino]prop-2-en-1-one

(2E)-1-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzyl)amino]prop-2-en-1-one

Cat. No.: B3961446
M. Wt: 315.3 g/mol
InChI Key: NXACFINBLMFARF-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzyl)amino]prop-2-en-1-one: is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzyl)amino]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 4-fluorobenzylamine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors which allow for better control over reaction conditions and improved yields. The use of catalysts such as zeolites or metal-organic frameworks (MOFs) can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products

    Oxidation: Formation of epoxides or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogens or other functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzyl)amino]prop-2-en-1-one is used as a precursor for the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of complex organic molecules.

Biology

The compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further research in developing new antibiotics.

Medicine

In medicinal chemistry, the compound is being investigated for its anti-inflammatory and anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and reduce inflammation in various models.

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets such as enzymes and receptors. In cancer cells, it induces apoptosis by activating caspases and disrupting mitochondrial function. In inflammation, it inhibits the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB and MAPK.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)-2-propen-1-one
  • (2E)-3-(2,4-Dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, (2E)-1-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzyl)amino]prop-2-en-1-one exhibits unique electronic properties due to the presence of the fluorobenzyl group. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic semiconductors and LEDs.

Properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)methylamino]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3/c1-22-17-8-5-14(11-18(17)23-2)16(21)9-10-20-12-13-3-6-15(19)7-4-13/h3-11,20H,12H2,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXACFINBLMFARF-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CNCC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/NCC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661758
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzyl)amino]prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzyl)amino]prop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
(2E)-1-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzyl)amino]prop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
(2E)-1-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzyl)amino]prop-2-en-1-one
Reactant of Route 5
Reactant of Route 5
(2E)-1-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzyl)amino]prop-2-en-1-one
Reactant of Route 6
(2E)-1-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzyl)amino]prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.